![molecular formula C10H12N2O2S2 B2832335 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-40-4](/img/structure/B2832335.png)
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimicrobial Applications
Compounds related to 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole have been studied for their antimicrobial properties. For instance, a study synthesized derivatives with antimicrobial activity when incorporated into polyurethane varnish formula and printing ink paste, showing potential in surface coating applications to inhibit microbial growth (El‐Wahab et al., 2015).
Anti-Inflammatory Applications
These compounds have been designed and synthesized for potential use as selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory activity. One study specifically evaluated substituted 2-alkylthio-1,5-diarylimidazoles for their COX-2 inhibitory and anti-inflammatory properties (Navidpour et al., 2007).
Methodology in Synthesis of Imidazoles
There's significant research into the methodologies for synthesizing imidazoles, which include derivatives of the compound . One study developed a divergent and regioselective synthesis approach, demonstrating a general methodology adaptable for various imidazole derivatives (Delest et al., 2008).
Catalysis in Chemical Synthesis
Research has also explored the use of imidazole derivatives in catalysis for chemical synthesis. For instance, a study employed disulfonic acid imidazolium chloroaluminate as a catalyst for the efficient synthesis of imidazole derivatives, indicating potential applications in green chemistry and catalysis (Moosavi‐Zare et al., 2013).
Antibacterial Activity
Some derivatives of this compound have been synthesized with a focus on their antibacterial properties. A study synthesized new heterocyclic compounds with sulfamoyl moiety, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Applications in Green Chemistry
The compound and its derivatives have applications in green chemistry, such as in the synthesis of 1,2,4,5-tetrasubstituted imidazoles using an ionic liquid as a catalyst, emphasizing environmentally friendly approaches in chemical synthesis (Zolfigol et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBJHCIBMQYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.